molecular formula C19H18F3NO B2842633 (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide CAS No. 329778-62-3

(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide

Cat. No.: B2842633
CAS No.: 329778-62-3
M. Wt: 333.354
InChI Key: SCFAMLLJBVUCHH-BQYQJAHWSA-N
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Description

(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide is a structurally complex organic compound featuring an α,β-unsaturated propenamide backbone. Key structural elements include:

  • 2,4,5-Trifluorophenyl group: A fluorinated aromatic ring known to improve metabolic stability and modulate electronic properties via fluorine’s strong electron-withdrawing effects.
  • (E)-configured propenamide linker: The trans-alkene configuration ensures spatial rigidity, which may influence binding interactions in biological systems.

Properties

IUPAC Name

(E)-3-[4-(2-methylpropyl)phenyl]-N-(2,4,5-trifluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c1-12(2)9-14-5-3-13(4-6-14)7-8-19(24)23-18-11-16(21)15(20)10-17(18)22/h3-8,10-12H,9H2,1-2H3,(H,23,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFAMLLJBVUCHH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-isobutylbenzaldehyde and 2,4,5-trifluoroaniline.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the aniline in the presence of a base such as sodium hydroxide to form an imine intermediate.

    Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base such as triethylamine to form the desired (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that compounds similar to (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide exhibit promising anticancer properties. Studies have shown that modifications of the propenamide structure can lead to enhanced cytotoxicity against various cancer cell lines. This compound may act by inhibiting specific pathways involved in tumor growth .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its potential anti-inflammatory effects. By modulating inflammatory pathways, it could serve as a therapeutic agent for conditions characterized by chronic inflammation .
  • Neuroprotective Effects :
    • Preliminary studies suggest that (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide may exert neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Materials Science

  • Polymer Chemistry :
    • The unique structural features of (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide allow it to be utilized in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
  • Coating Applications :
    • Due to its chemical stability and resistance to degradation, this compound can be used in formulations for protective coatings in various industrial applications .

Environmental Studies

  • Pesticide Development :
    • The compound's structural characteristics make it a candidate for developing new pesticides with improved efficacy and reduced environmental impact. Its fluorinated moieties may enhance biological activity while minimizing toxicity to non-target organisms .
  • Analytical Chemistry :
    • (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide can be utilized as a reference standard in analytical methods aimed at detecting similar compounds in environmental samples .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Enhanced cytotoxicity against cancer cells
Anti-inflammatory Properties Modulation of inflammatory pathways
Polymer Chemistry Improved thermal stability in polymers
Pesticide Development Effective against target pests

Mechanism of Action

The mechanism of action of (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluorophenyl group could enhance binding affinity to certain molecular targets, while the isobutylphenyl group might influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide with structurally or functionally related compounds, based on the evidence and inferred properties:

Compound Key Structural Features Physicochemical Properties Functional Insights
(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide Isobutylphenyl, trifluorophenyl, (E)-propenamide High logP (lipophilicity), rigid backbone Potential kinase inhibition; fluorination enhances metabolic stability
3-Chloro-N-phenyl-phthalimide Chlorinated phthalimide core, phenyl group Moderate solubility, planar aromatic system Polyimide monomer precursor; chloro substituent aids in polymerization
2,4,5-Trifluoro-3-methoxybenzoic acid Trifluorophenyl, methoxy, carboxylic acid High polarity, low logP Intermediate in fluoroquinolone synthesis (e.g., gatifloxacin); fluorine improves bioavailability

Key Comparisons:

Fluorination Effects :

  • The trifluorophenyl group in the target compound shares similarities with 2,4,5-trifluoro-3-methoxybenzoic acid , where fluorine atoms enhance metabolic stability and electronic modulation. However, the absence of a carboxylic acid in the target compound reduces polarity, favoring membrane penetration .

Aromatic Substituents :

  • The isobutylphenyl group in the target compound provides greater steric bulk and lipophilicity compared to the unsubstituted phenyl group in 3-chloro-N-phenyl-phthalimide . This may influence binding specificity in hydrophobic enzyme pockets .

Backbone Functionality :

  • The propenamide linker introduces conformational rigidity absent in 3-chloro-N-phenyl-phthalimide , which has a flexible phthalimide ring. This rigidity could optimize target engagement in drug design .

Research Findings and Limitations

  • Synthetic Challenges : Unlike the optimized synthesis of 2,4,5-trifluoro-3-methoxybenzoic acid derivatives (30.9% yield via stepwise reactions), the target compound’s synthesis likely requires specialized conditions due to its stereospecific (E)-configuration and fluorinated aryl groups .
  • Biological Data Gaps : While fluorinated analogs like gatifloxacin derivatives are well-studied for antibacterial activity, the pharmacological activity of the target compound remains unverified in the provided evidence.

Biological Activity

(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide, also known by its CAS number 898774-79-3, is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory and antimicrobial properties, as well as its mechanism of action and comparative studies with related compounds.

  • Molecular Formula : C19H18F3NO
  • Molecular Weight : 333.347 g/mol
  • Structure : The compound features an isobutyl group attached to a phenyl ring and a trifluorophenyl moiety linked through an amide bond.

Anti-inflammatory Properties

Research indicates that compounds similar to (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide exhibit significant anti-inflammatory effects. A study focusing on derivatives of furanones highlighted that certain compounds showed selective inhibition of cyclooxygenase-2 (COX-2) enzymes, which are implicated in inflammatory processes. The isobutyl group enhances the pharmacological profile by improving selectivity towards COX-2 over COX-1, potentially minimizing gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. In a related investigation, derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL . This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.

The mechanism by which (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and microbial metabolism.
  • Receptor Interaction : The trifluorophenyl group may enhance binding affinity to target receptors or enzymes due to its electron-withdrawing properties, which can influence the electronic characteristics of the molecule.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with structurally similar molecules:

Compound NameStructureBiological Activity
3-(4-isobutylphenyl)-N-phenylacrylamideLacks trifluorophenyl groupModerate anti-inflammatory activity
3-(4-methylphenyl)-N-(2,3,4-trifluorophenyl)acrylamideMethyl instead of isobutylReduced reactivity and different biological profile

The presence of both the isobutyl and trifluorophenyl groups in (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide contributes to its enhanced biological activity compared to these analogs.

Case Studies and Research Findings

  • Study on Furanone Derivatives : This research demonstrated that furanone derivatives with isobutyl substitutions exhibited lower ulcerogenic properties while maintaining efficacy against inflammatory markers. The study emphasized the importance of structural modifications in enhancing therapeutic profiles .
  • Antimicrobial Efficacy Assessment : A series of experiments conducted on various derivatives revealed that those with similar structural motifs to (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide showed consistent antimicrobial activity across multiple bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide?

  • Methodology :

  • Reaction Optimization : Use coupling reactions (e.g., Horner-Wadsworth-Emmons or Heck reactions) under controlled conditions (temperature: 60–80°C, inert atmosphere) to minimize side products. Solvent selection (e.g., DMF or THF) impacts yield and stereoselectivity .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to achieve ≥95% purity. Monitor progress via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) .
  • Analytical Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates via 1H^1H-NMR (e.g., vinyl proton resonance at δ 6.5–7.2 ppm) .

Q. How can structural integrity and functional groups be confirmed for this compound?

  • Methodology :

  • Spectroscopic Analysis :
  • IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680–1700 cm1^{-1}) and amide (N–H bend at ~1550 cm1^{-1}) groups .
  • NMR : Use 13C^{13}C-NMR to resolve trifluorophenyl carbons (δ 110–125 ppm, coupled with 19F^{19}F-NMR for fluorine environments) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 415.15) .

Q. What are the critical parameters for reproducible spectral data acquisition?

  • Methodology :

  • Standardized Conditions : Use deuterated solvents (e.g., DMSO-d6) for NMR, degassed to remove oxygen interference. For UV-Vis, calibrate λmax measurements (e.g., ~255 nm in methanol) with a reference compound .
  • Temperature Control : Maintain samples at 25°C during spectral analysis to prevent thermal degradation .

Advanced Research Questions

Q. How can reaction pathways for functionalization (e.g., hydrolysis, reduction) be designed while preserving stereochemistry?

  • Methodology :

  • Stereoselective Reduction : Use catalytic hydrogenation (Pd/C, H2_2) at 40 psi to reduce the α,β-unsaturated amide while retaining the E-configuration. Monitor via 1H^1H-NMR for disappearance of vinyl protons .
  • Acid/Base Stability : Test hydrolytic resistance under physiological pH (e.g., pH 7.4 buffer at 37°C for 24 hours) using LC-MS to detect degradation products .

Q. What computational approaches predict the compound’s electronic structure and binding affinity?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential surfaces for reactivity insights .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites), validating with experimental IC50_{50} values .

Q. How can contradictory spectral or bioactivity data be resolved in structure-activity relationship (SAR) studies?

  • Methodology :

  • Data Triangulation : Cross-validate NMR/IR findings with X-ray crystallography (e.g., monoclinic P21_1 space group, resolution ≤0.8 Å) to resolve stereochemical ambiguities .
  • Batch Reproducibility : Replicate synthesis under strict conditions (e.g., anhydrous solvents, inert gas) to isolate batch-specific impurities via LC-MS/MS .

Methodological Tables

Analytical Technique Key Parameters Application Example
HPLCC18 column, 70:30 ACN/H2 _2O, 1 mL/minPurity assessment (>98%)
19F^{19}F-NMR470 MHz, CFCl3_3 referenceFluorine environment mapping
DFT CalculationsB3LYP/6-311G(d,p), Gaussian 09HOMO-LUMO analysis
Reaction Pathway Conditions Yield Optimization
Amide CouplingEDC/HOBt, DCM, 0°C → RT, 12h85% yield after recrystallization
Catalytic Hydrogenation10% Pd/C, H2_2, EtOH, 40 psi, 6h92% yield, retention of E-configuration

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